molecular formula C11H13BrN2O2 B12543487 N-{[(Benzyloxy)imino]methyl}-2-bromo-N-methylacetamide CAS No. 652154-53-5

N-{[(Benzyloxy)imino]methyl}-2-bromo-N-methylacetamide

Cat. No.: B12543487
CAS No.: 652154-53-5
M. Wt: 285.14 g/mol
InChI Key: QMULYJIRCFJAEC-UHFFFAOYSA-N
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Description

N-{[(Benzyloxy)imino]methyl}-2-bromo-N-methylacetamide is a chemical compound with the molecular formula C11H13BrN2O2 It is known for its unique structure, which includes a benzyloxyimino group, a bromine atom, and a methylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(Benzyloxy)imino]methyl}-2-bromo-N-methylacetamide typically involves the reaction of benzyloxyamine with 2-bromo-N-methylacetamide under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the imino bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as recrystallization, distillation, and chromatography are commonly employed in industrial settings to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-{[(Benzyloxy)imino]methyl}-2-bromo-N-methylacetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The benzyloxyimino group can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: The imino group can be reduced to form amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Oxidized derivatives of the benzyloxyimino group.

    Reduction Reactions: Amine derivatives of the original compound.

Scientific Research Applications

N-{[(Benzyloxy)imino]methyl}-2-bromo-N-methylacetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-{[(Benzyloxy)imino]methyl}-2-bromo-N-methylacetamide involves its interaction with specific molecular targets. The benzyloxyimino group can interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The overall effect of the compound depends on the specific biological context and the nature of the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-bromo-2-methylpropanamide
  • 2-bromo-N-methylacetamide
  • N-benzyl-2-bromoacetamide

Uniqueness

N-{[(Benzyloxy)imino]methyl}-2-bromo-N-methylacetamide is unique due to its combination of a benzyloxyimino group and a bromine atom, which imparts distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

652154-53-5

Molecular Formula

C11H13BrN2O2

Molecular Weight

285.14 g/mol

IUPAC Name

2-bromo-N-methyl-N-(phenylmethoxyiminomethyl)acetamide

InChI

InChI=1S/C11H13BrN2O2/c1-14(11(15)7-12)9-13-16-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3

InChI Key

QMULYJIRCFJAEC-UHFFFAOYSA-N

Canonical SMILES

CN(C=NOCC1=CC=CC=C1)C(=O)CBr

Origin of Product

United States

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